

Application Notes: Quantification of Diacetoxyscirpenol in Cereals using Diacetoxyscirpenol- $^{13}\text{C}_{19}$ Internal Standard

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Compound of Interest

Compound Name: *Diacetoxyscirpenol- $^{13}\text{C}_{19}$*

Cat. No.: *B10854071*

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Introduction

Diacetoxyscirpenol (DAS), a type A trichothecene mycotoxin, is a secondary metabolite produced by various *Fusarium* species of fungi.[1] It is a frequent contaminant of a wide range of cereal grains, including wheat, maize, barley, and oats, both pre- and post-harvest.[2] Due to its chemical stability, DAS can persist through food processing and poses a significant health risk to humans and animals.[3] Toxicologically, DAS is known to be a potent inhibitor of protein synthesis, which can lead to a variety of adverse health effects, including immunosuppression, hematological disorders, and gastrointestinal issues.[2][4] Its mechanism of action involves binding to the eukaryotic ribosome, triggering a "ribotoxic stress response" that activates mitogen-activated protein kinases (MAPKs) and can induce apoptosis.[5][6]

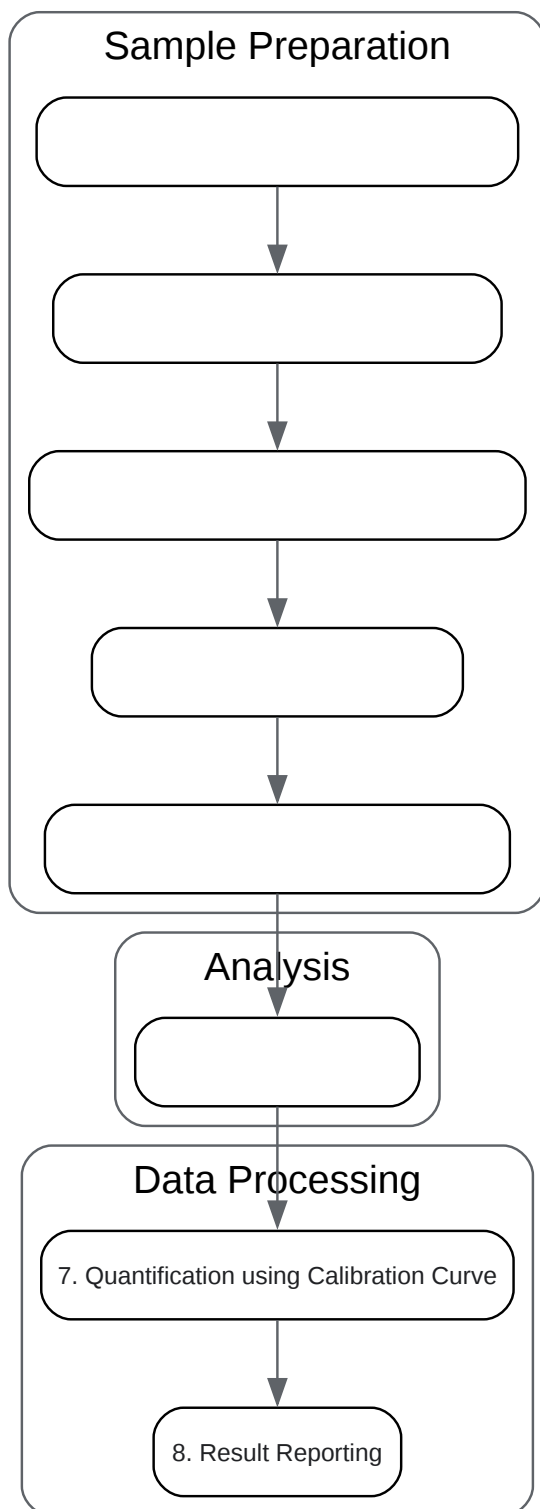
Accurate and sensitive quantification of DAS in cereal matrices is crucial for food safety monitoring, risk assessment, and research into its toxicological effects. The complexity of cereal matrices often leads to significant matrix effects in analytical methods, which can interfere with accurate quantification. The use of a stable isotope-labeled internal standard, such as Diacetoxyscirpenol- $^{13}\text{C}_{19}$, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and reliable method for the quantification of DAS. This stable isotope dilution assay (SIDA) effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision.[4][7]

These application notes provide a detailed protocol for the extraction and quantification of Diacetoxyscirpenol in cereal samples using Diacetoxyscirpenol- $^{13}\text{C}_{19}$ as an internal standard, followed by analysis with LC-MS/MS.

Experimental Workflow Overview

The overall experimental workflow for the quantification of Diacetoxyscirpenol in cereals is depicted below. The process begins with representative sampling of the cereal lot, followed by sample homogenization. An aliquot of the homogenized sample is then spiked with the Diacetoxyscirpenol- $^{13}\text{C}_{19}$ internal standard. The mycotoxins are extracted from the matrix using an acetonitrile/water mixture. The resulting extract is then cleaned up to remove interfering matrix components before being analyzed by LC-MS/MS for the sensitive and selective quantification of DAS.

Experimental Workflow for DAS Quantification



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Caption: Workflow for Diacetoxyscirpenol (DAS) quantification in cereals.

Detailed Experimental Protocol

This protocol is intended for the quantification of Diacetoxyscirpenol in cereal matrices using Diacetoxyscirpenol- $^{13}\text{C}_{19}$ as an internal standard with LC-MS/MS.

Reagents and Materials

- Diacetoxyscirpenol (DAS) analytical standard
- Diacetoxyscirpenol- $^{13}\text{C}_{19}$ internal standard (IS) solution (e.g., 1 $\mu\text{g/mL}$ in acetonitrile)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- 50 mL polypropylene centrifuge tubes
- Dispersive SPE (dSPE) tubes containing C18 and primary-secondary amine (PSA) sorbents
- Vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- LC vials

Standard Preparation

- Stock Solutions: Prepare individual stock solutions of DAS and Diacetoxyscirpenol- $^{13}\text{C}_{19}$ in acetonitrile at a concentration of 100 $\mu\text{g/mL}$. Store at -20°C .

- **Working Standard Solution:** Prepare a working standard solution of DAS at 1 µg/mL by diluting the stock solution with methanol.
- **Internal Standard Spiking Solution:** The Diacetoxyscirpenol-¹³C₁₉ solution is typically used as received or diluted to a suitable concentration (e.g., 250 ng/mL) for spiking into samples.
- **Calibration Curve:** Prepare a series of matrix-matched calibration standards by spiking blank cereal extract with the DAS working standard solution to achieve a concentration range of approximately 5 to 200 ng/mL. Each calibration standard should also be spiked with the internal standard at a constant concentration.

Sample Preparation (QuEChERS-based Extraction)

- **Homogenization:** Grind a representative sample of the cereal to a fine powder.
- **Weighing:** Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- **Hydration:** Add 10 mL of water to the sample, vortex briefly, and let it hydrate for 15 minutes.
- **Internal Standard Spiking:** Add a known volume (e.g., 250 µL) of the Diacetoxyscirpenol-¹³C₁₉ internal standard spiking solution to the sample.
- **Extraction:** Add 10 mL of acetonitrile containing 1% formic acid.^[8] Cap the tube and shake vigorously for 15 minutes.
- **Salting Out & dSPE Cleanup:** Add the contents of a dispersive SPE tube containing magnesium sulfate, sodium chloride, and appropriate sorbents. Vortex for 30 seconds.
- **Centrifugation:** Centrifuge the tube for 5 minutes at ≥ 3000 x g.
- **Supernatant Transfer:** Transfer an aliquot of the purified supernatant to a clean tube.
- **Evaporation and Reconstitution:** Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of methanol/water (50:50, v/v).
- **Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid
- Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid
- Gradient: A suitable gradient to separate DAS from matrix interferences.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Proposed MRM Transitions for DAS and Diacetoxyscirpenol- $^{13}\text{C}_{19}$

Compound	Precursor Ion (m/z) [M+NH ₄] ⁺	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Diacetoxyscirpenol (DAS)	384.2	324.2	249.1
Diacetoxyscirpenol- $^{13}\text{C}_{19}$	403.2	343.2	265.1

Note: Precursor and product ions should be optimized for the specific instrument used. The formation of ammonium adducts ([M+NH₄]⁺) is common for trichothecenes.[9]

Quantitative Data Summary

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results. The following table summarizes typical method performance parameters for the analysis of Diacetoxyscirpenol in cereals using LC-MS/MS.

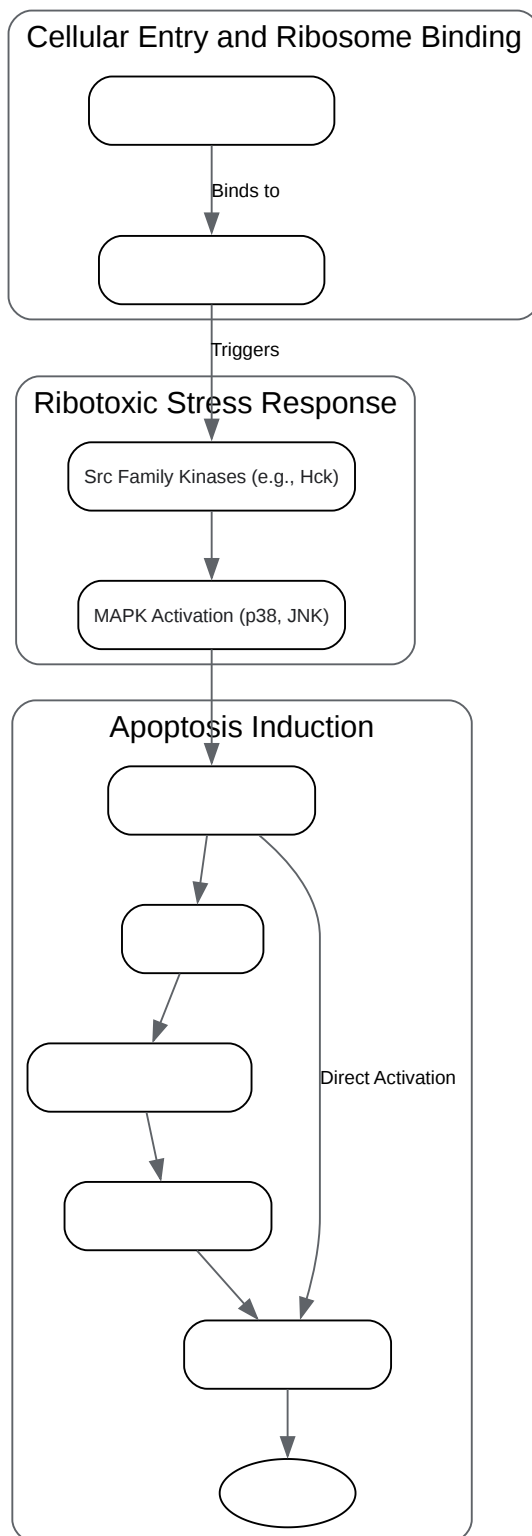
Table 2: Method Performance Parameters for DAS Quantification in Cereals

Parameter	Cereal Matrix	Typical Value	Reference
Recovery	Maize	88%	[10]
Various Cereals	83.3 - 92.8%	[8]	[12]
Grain Products	88 - 125%	[11]	
Precision (RSD)	Corn & Rice Flour	2 - 10%	
Grain Products	2.6 - 27.4%	[11]	[12]
Limit of Quantification (LOQ)	Corn & Rice Flour	2 - 6 µg/kg	
Maize	200 ng/g (ppb)	[10]	
Linearity (r ²)	-	>0.99	[2]

Mechanism of Action: Ribotoxic Stress and Apoptosis Signaling

Diacetoxyscirpenol, like other trichothecenes, exerts its toxicity primarily by inhibiting protein synthesis. It binds to the 60S ribosomal subunit, which triggers a signaling cascade known as the ribotoxic stress response.[6][13] This response involves the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[5] Upstream of MAPK activation, Src family kinases such as Hck are also involved.[14] The activation of these stress pathways can ultimately lead to the induction of apoptosis (programmed cell death). The apoptotic pathway initiated by DAS involves the activation of caspase-8, which can then proceed through both mitochondrion-dependent and -independent pathways, culminating in the activation of executioner caspases like caspase-3.[15][16]

DAS-Induced Ribotoxic Stress and Apoptosis Pathway

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Caption: DAS signaling pathway leading to apoptosis.

Conclusion

The use of Diacetoxyscirpenol- $^{13}\text{C}_{19}$ as an internal standard provides a highly accurate and reliable method for the quantification of Diacetoxyscirpenol in complex cereal matrices. The detailed protocol for sample preparation and LC-MS/MS analysis presented here offers a robust framework for researchers, scientists, and drug development professionals.

Understanding the underlying toxicological mechanisms, such as the ribotoxic stress response, is critical for evaluating the health risks associated with this mycotoxin and for developing strategies to mitigate its effects.

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